3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
Description
3,4-Diethoxy-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative featuring a diethoxy-substituted benzene ring, a methoxy group, and a thiophen-3-yl ethyl substituent. Benzamides are widely studied for their bioactivity, particularly as enzyme inhibitors, receptor ligands, or antimicrobial agents . The diethoxy groups may enhance lipophilicity, while the thiophene moiety could contribute to π-π interactions in binding to biological targets.
Properties
IUPAC Name |
3,4-diethoxy-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-4-22-15-7-6-13(10-16(15)23-5-2)18(20)19-11-17(21-3)14-8-9-24-12-14/h6-10,12,17H,4-5,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGNWESKLIEOIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The ethoxy and methoxy groups are introduced through etherification reactions, while the thiophene ring is incorporated via a coupling reaction. Common reagents used in these steps include ethyl iodide, sodium methoxide, and thiophene-3-boronic acid. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the coupling reactions. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Below is a comparative analysis based on substituent effects and available data from the evidence:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The diethoxy groups in the target compound likely increase lipophilicity compared to analogs with fewer alkoxy groups (e.g., ’s ethoxyethoxy chain). This property could influence membrane permeability in drug design.
Electronic and Steric Modifications: The thiophen-3-yl group in the target compound introduces aromaticity and sulfur-based electronic effects, which may enhance interactions with biological targets compared to thiadiazole () or phenylthiourea () substituents. Thiadiazole rings () are known for their metabolic stability and antimicrobial activity, suggesting the target compound’s thiophene could serve a similar role .
Q & A
Q. What are the common synthetic routes for 3,4-diethoxy-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide?
The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1 : Reacting substituted benzoyl chloride with a thiophene-containing amine under reflux conditions in ethanol or 1,4-dioxane. Glacial acetic acid may act as a catalyst to facilitate amide bond formation .
- Step 2 : Introducing ethoxy and methoxy groups via nucleophilic substitution or alkylation, optimized using microwave irradiation to enhance yield .
- Purification : Column chromatography or recrystallization to isolate the final product.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂), thiophene (δ ~6.5–7.5 ppm), and benzamide (δ ~7.8–8.2 ppm for CONH) groups .
- Mass Spectrometry : ESI-MS to verify the molecular ion peak (C₂₀H₂₅NO₄S, m/z = 375.15) .
- IR Spectroscopy : Absorptions at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ether C-O) .
Table 1 : Key Characterization Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| ¹H NMR | Peaks for ethoxy (δ 1.35–1.45), thiophene protons | |
| ESI-MS | [M+H]⁺ at m/z 375.15 |
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural determination?
Discrepancies may arise from twinning, disorder, or poor data resolution. Methodological solutions include:
- Refinement with SHELXL : Use of restraints and constraints to model disordered regions .
- Validation Tools : Check for R-factor consistency and employ the CCDC validation suite to identify outliers.
- Data Collection : Optimize crystal quality (e.g., cryocooling) and collect high-resolution datasets (≤1.0 Å) .
Q. How does the substitution pattern influence biological target interactions?
The ethoxy and thiophene groups modulate electronic and steric properties:
- Thiophene : Enhances π-π stacking with aromatic residues in enzyme active sites.
- Ethoxy/Methoxy Groups : Increase lipophilicity, improving membrane permeability. Comparative studies with furan or pyridine analogs (e.g., replacing thiophene) show reduced activity, highlighting the thiophene’s critical role .
Table 2 : Substitution Effects on Bioactivity
| Analog Structure | Key Change | Relative Activity | Reference |
|---|---|---|---|
| Thiophene → Furan | Loss of π-stacking | 40% decrease | |
| Methoxy → Hydroxy | Increased polarity | 60% decrease |
Q. What strategies optimize synthesis yield in multi-step reactions?
- One-Pot Reactions : Combine amidation and alkylation steps to reduce intermediate losses .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves efficiency .
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation .
Q. How should conflicting results in biological assays be reconciled?
- Reproducibility Checks : Repeat assays under standardized conditions (pH, temperature).
- Purity Analysis : Verify compound purity (>95%) via HPLC to exclude impurity-driven effects .
- Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .
Methodological Best Practices
- Crystallography : Always cross-validate SHELX-refined structures with DFT-calculated electrostatic potentials .
- Synthetic Chemistry : Employ TLC monitoring during reflux to track reaction progress .
- Bioactivity Studies : Include positive controls (e.g., known enzyme inhibitors) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
